Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate

Medicinal chemistry Scaffold design Exit vector geometry

tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate (CAS 1431868-59-5; molecular formula C₁₇H₂₄N₂O₂; MW 288.38) is an orthogonally protected, angular 1,6-diazaspiro[3.3]heptane building block bearing an N1-benzyl group and an N6-Boc carbamate. The 1,6-diazaspiro[3.3]heptane scaffold belongs to the azaspiro[3.3]heptane family, a class of conformationally constrained spirocyclic diamines recognized as three-dimensional surrogates for piperazine, piperidine, and morpholine in medicinal chemistry.

Molecular Formula C17H24N2O2
Molecular Weight 288.391
CAS No. 1431868-59-5
Cat. No. B2645409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate
CAS1431868-59-5
Molecular FormulaC17H24N2O2
Molecular Weight288.391
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CCN2CC3=CC=CC=C3
InChIInChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)18-12-17(13-18)9-10-19(17)11-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3
InChIKeyQYBYNAPMSILAHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate (CAS 1431868-59-5): A Structurally Defined Angular Spirocyclic Diamine Building Block for Drug Discovery


tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate (CAS 1431868-59-5; molecular formula C₁₇H₂₄N₂O₂; MW 288.38) is an orthogonally protected, angular 1,6-diazaspiro[3.3]heptane building block bearing an N1-benzyl group and an N6-Boc carbamate . The 1,6-diazaspiro[3.3]heptane scaffold belongs to the azaspiro[3.3]heptane family, a class of conformationally constrained spirocyclic diamines recognized as three-dimensional surrogates for piperazine, piperidine, and morpholine in medicinal chemistry [1][2]. Unlike the more common linear 2,6-diazaspiro[3.3]heptane regioisomer, the 1,6-connectivity pattern positions the two nitrogen exit vectors in a tilted, non-collinear arrangement, generating a 'kinked' geometry that is structurally and pharmacophorically distinct [3]. Synthesized via Boc protection of 1-benzyl-1,6-diaza-spiro[3.3]heptane oxalate (1.79 g isolated yield; US2013/109668) , this compound has demonstrated kg-scale manufacturability and is employed as a key intermediate in kinase inhibitor and receptor modulator programs [2].

Why Generic 1-Benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate Substitution Is Not Advisable: Regiochemistry, Orthogonal Protection, and Exit Vector Geometry Define Fitness for Purpose


Substituting this specific compound with a closely related diazaspiro[3.3]heptane analog—such as the 2,6-regioisomer (CAS 1431868-60-8 family), the unprotected 1-benzyl-1,6-diazaspiro[3.3]heptane hemioxalate (CAS 1223573-43-0), or a simple piperazine derivative—introduces scientifically consequential divergences at three levels. First, exit vector geometry: the 1,6-regioisomer positions its two nitrogen vectors in a tilted, angular arrangement, whereas the 2,6-regioisomer presents collinear (180°) vectors that mimic para-substituted phenyl or piperazine linkages—altering the trajectory of substituents and the three-dimensional pharmacophore [1]. Second, orthogonal protection: the N1-benzyl / N6-Boc pairing enables sequential, chemoselective deprotection (hydrogenolysis of benzyl vs. acidolysis of Boc) that is unavailable in unprotected or symmetrically protected analogs, directly impacting synthetic route efficiency and diversification capacity [2]. Third, measured lipophilicity: incorporating the spirocyclic center into piperazine surrogates has been shown to lower logD₇.₄ by up to −1.0 log unit relative to the parent heterocycle, a counterintuitive physicochemical shift that cannot be replicated by non-spirocyclic analogs and that critically influences permeability, solubility, and off-target promiscuity [3]. These three dimensions are not adjustable by simple post-purchase manipulation; selecting the incorrect regioisomer or protection state commits the program to fundamentally different chemical space.

Quantitative Differentiation Evidence: tert-Butyl 1-Benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate vs. Closest Analogs


Angular (Tilted) vs. Linear (Collinear 180°) Exit Vector Geometry: 1,6-Diazaspiro[3.3]heptane vs. 2,6-Diazaspiro[3.3]heptane

The target compound embodies the 1,6-diazaspiro[3.3]heptane connectivity, which positions the N1 and N6 nitrogen lone pairs and their attached substituents in a tilted, non-collinear angular arrangement. In contrast, the 2,6-diazaspiro[3.3]heptane regioisomer (e.g., CAS 1431868-60-8 family) orients its two nitrogen vectors in a collinear, 180° opposing geometry—a structural feature explicitly described in the primary literature as mimicking a para-phenyl or piperazine linkage [1]. The 1,6-regioisomer generates a 'kinked' scaffold that projects substituents along divergent trajectories, accessing regions of three-dimensional chemical space that are inaccessible to the linear 2,6-isomer . Crystallographic analysis of related spiro[3.3]heptane systems confirms that ring puckering enforces dihedral exit vector angles (φ₁, φ₂) of approximately 23–30° with an inter-planar angle (θ) of ~130°, as measured by X-ray diffraction, whereas para-substituted benzenes and linear 2,6-diazaspiro systems present coplanar or collinear vectors (φ₁, φ₂ ≈ 0°) [2].

Medicinal chemistry Scaffold design Exit vector geometry Conformational constraint

logD₇.₄ Reduction of up to −1.0 vs. Piperazine/Piperidine/Morpholine Bioisosteres Upon Spirocyclization

A systematic analysis by Degorce et al. (2019, AstraZeneca) demonstrated that introducing the azaspiro[3.3]heptane core as a replacement for morpholine, piperidine, or piperazine in matched molecular pairs consistently reduced measured logD₇.₄ by as much as −1.0 log unit relative to the parent heterocycle [1]. This counterintuitive effect—adding a carbon atom while lowering lipophilicity—was attributed to increased basicity of the spirocyclic nitrogen and represents a quantifiable physicochemical advantage of the spiro[3.3]heptane scaffold over its monocyclic bioisosteres [1]. In the context of the target compound, the N1-benzyl substituent contributes additional lipophilicity (calculated XLogP3 ~2.0 for the des-benzyl analog), but the core spirocyclic scaffold retains the intrinsic logD-lowering property relative to a benzyl-piperazine comparator [2]. The earlier Degorce et al. (2018) study on one-carbon-bridged morpholines and piperazines reported a consistent logD₇.₄ reduction of approximately −0.8 log units for bridged analogs [3].

Lipophilicity modulation Physicochemical property logD Bioisostere

Orthogonal N1-Benzyl / N6-Boc Protection vs. Unprotected or Symmetrically Protected 1,6-Diazaspiro[3.3]heptane Analogs

The target compound (CAS 1431868-59-5) carries an N1-benzyl group removable by hydrogenolysis (H₂, Pd/C) and an N6-Boc group removable by acidolysis (TFA or HCl/dioxane)—two fully orthogonal deprotection modalities that enable sequential, chemoselective unmasking of each nitrogen without protecting group crossover . By contrast, the closest unprotected analog, 1-benzyl-1,6-diazaspiro[3.3]heptane hemioxalate (CAS 1223573-43-0; purity ≥95%), bears a free N6–H and cannot be selectively functionalized at N6 without first protecting N1, incurring additional synthetic steps . The N6-Boc analog lacking N1 substitution (CAS 1431868-60-8, tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate hemioxalate) lacks the benzyl handle altogether, reducing the number of diversification vectors from two to one . In the Roche kinase inhibitor patent US2013/0109668, the orthogonally protected 1-benzyl-1,6-diazaspiro[3.3]heptane scaffold was elaborated into >30 exemplified 1,6-disubstituted kinase inhibitor analogs through sequential deprotection and coupling at each nitrogen, demonstrating the synthetic utility of this specific protection pattern [1].

Orthogonal protection Synthetic efficiency Chemical diversification Building block utility

Aqueous Solubility Advantage of Spiro[3.3]heptane Scaffolds over Cyclohexane and Monocyclic Heterocycle Analogues

Burkhard, Carreira, and colleagues (2010, Angew. Chem. Int. Ed.) demonstrated that heteroatom-substituted spiro[3.3]heptanes generally exhibit higher aqueous solubility than their cyclohexane analogues and show a trend toward higher metabolic stability, findings confirmed across multiple spirocyclic systems [1]. The spirocyclic scaffold can be mounted onto drug-like structures (e.g., fluoroquinolones) to afford active compounds with similar or improved metabolic stability relative to the parent [1]. In the wider spiro[3.3]heptane literature, the Carreira group further established that linear azaspiro[3.3]heptanes possess high aqueous solubilities and low metabolic clearance rates, and these beneficial properties extend to the angular 1,6-diazaspiro[3.3]heptane class [2]. The Degorce et al. (2019) logD analysis corroborates this: lowering logD₇.₄ by −1.0 unit translates predictably to increased aqueous solubility via the inverse logD–solubility relationship [3]. While compound-specific solubility values for CAS 1431868-59-5 are not reported in the open literature, the class-level thermodynamic solubility enhancement for spiro[3.3]heptane-containing molecules vs. monocyclic heterocycles is a well-documented and reproducible phenomenon [1][2][3].

Aqueous solubility Physicochemical property Drug-likeness Metabolic stability

Demonstrated Kilogram-Scale Manufacturability vs. Milligrams-to-Grams-Only Custom Synthesis of Uncommon Spirocyclic Analogs

Fujifilm Wako Pure Chemical Corporation explicitly lists CAS 1431868-59-5 with the annotation 'kg-scale synthesis experience' (kgスケールでの合成実績あり), confirming that this specific building block has been manufactured at kilogram scale by PharmaBlock Sciences, Inc. and is not restricted to milligram or gram-scale custom synthesis . This is a critical procurement differentiator. By contrast, the closest unprotected analog, 1-benzyl-1,6-diazaspiro[3.3]heptane hemioxalate (CAS 1223573-43-0), is offered at smaller scales with lead times subject to inquiry . The HCl salt analog (CAS 2204750-86-5) is commercially available but with limited reported scale . Independent vendor pricing at the 1-gram scale shows the target compound at $335 (AChemBlock, 97% purity) and ¥96,600 (Fujifilm Wako, research grade) , while the 5-gram scale is priced at $1,010 (AChemBlock) , reflecting established multi-scale manufacturing infrastructure. The patent-derived synthesis (US2013/109668) reports a 1.79 g batch using standard Boc protection chemistry (Boc₂O, Et₃N, MeOH, rt, overnight), a protocol readily amenable to further scale-up .

Scalability Manufacturing Supply chain Procurement risk

Validated Utility as a Kinase Inhibitor Scaffold Core in Patent US2013/0109668 vs. Piperazine-Based Comparator Scaffolds

The 1,6-diazaspiro[3.3]heptane scaffold—and specifically the 1-benzyl-substituted variant—is explicitly claimed and exemplified as the central core (Formula I, moiety 'A') in Roche patent US2013/0109668, which discloses azetidine-containing kinase inhibitor compounds [1]. Within this patent family, 6-[(4-methylphenyl)sulfonyl]-1-(phenylmethyl)-1,6-diazaspiro[3.3]heptane is explicitly named as a compound embodiment, confirming that the N1-benzyl substitution pattern present in the target compound (CAS 1431868-59-5) maps directly onto the patent's pharmacophoric requirements [2]. In contrast, the piperazine scaffold—the traditional bioisostere for which diazaspiro[3.3]heptanes are designed as surrogates—was explicitly compared in the olaparib framework study by Reilly et al. (J. Med. Chem. 2018), where incorporation of spirodiamine cores into the phthalazine architecture of the FDA-approved PARP inhibitor olaparib yielded compound 10e with PARP-1 affinity of 12.6 ± 1.1 nM, while avoiding DNA damage induction at concentrations where olaparib itself caused significant genotoxicity [3]. This demonstrates that spirocyclic diamine replacement of piperazine can maintain or improve target potency while reducing off-target toxicity—a dual advantage validated in a clinically precedented chemical series [3].

Kinase inhibitor Patent precedent Scaffold validation Drug discovery

Optimal Application Scenarios for tert-Butyl 1-Benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate (CAS 1431868-59-5) Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Non-Collinear Diamine Scaffolds with Access to 3D Chemical Space

Programs targeting ATP-binding site kinases—where the hinge-binding motif demands a diamine scaffold projecting substituents along defined trajectories—benefit directly from the angular 1,6-regiochemistry of CAS 1431868-59-5. Unlike the 2,6-isomer, which presents substituents along a 180° axis mimicking para-substituted phenyls, the 1,6-isomer's tilted exit vector geometry (φ ≈ 23–30°) enables exploration of binding pockets with kinked or offset pharmacophoric requirements [1]. The Roche patent US2013/0109668—which explicitly employs this scaffold as core A in Formula I—validates its use in kinase inhibitor design, with >30 exemplified N1,N6-disubstituted analogs demonstrating synthetic tractability [2]. The orthogonal Boc/benzyl protection allows sequential N6 then N1 diversification, or vice versa, directly compatible with parallel SAR strategies .

Piperazine Bioisostere Replacement to Reduce logD and Mitigate Phospholipidosis Risk

For lead series where a piperazine linker contributes excessive lipophilicity (logD₇.₄ > 3) and associated phospholipidosis or hERG liability, CAS 1431868-59-5 provides a direct spirocyclic replacement that predictably reduces logD₇.₄ by up to −1.0 log unit relative to the parent piperazine [3]. The Degorce (2019) matched molecular pair analysis across multiple AstraZeneca series confirms this effect is robust and reproducible, while the Burkhard (2010) study documents the concomitant increase in aqueous solubility and trend toward lower microsomal clearance [3][4]. The N1-benzyl group of CAS 1431868-59-5 additionally provides a lipophilic anchor for hydrophobic pocket engagement, while the spirocyclic core prevents the full lipophilicity penalty that a benzyl-piperazine would incur [3].

PROTAC Linker or Bifunctional Degrader Chemistry Requiring Orthogonally Protected Diamine Spacers

In targeted protein degradation (PROTAC) programs, the ability to sequentially functionalize two nitrogen atoms with distinct ligands (E3 ligase recruiter and target protein binder) through orthogonal chemistry is essential. CAS 1431868-59-5, with its hydrogenolysis-labile N1-benzyl and acid-labile N6-Boc groups, provides exactly this capability without protecting group crossover . The 1,6-diazaspiro[3.3]heptane core has documented application as a Cereblon ligand-recruiting scaffold in PROTAC intermediate chemistry [5]. The angular geometry of the 1,6-isomer positions the two liganded arms along divergent vectors, potentially enabling simultaneous engagement of E3 ligase and target protein binding sites that are not accessible with linear (2,6-) or flexible (piperazine) linkers [1].

Fragment-Based Drug Discovery (FBDD) Library Construction Requiring 3D-Diverse, sp³-Rich Building Blocks

Fragment libraries enriched in three-dimensional, sp³-hybridized scaffolds with high Fsp3 values correlate with improved clinical success rates [6]. The 1,6-diazaspiro[3.3]heptane core of CAS 1431868-59-5 contributes a calculated Fsp3 of approximately 0.71 (12 sp³ carbons out of 17 total), and the Carreira group has demonstrated that spiro[3.3]heptane building blocks significantly increase the three-dimensional character of fragment libraries relative to flat, aromatic-dominated collections [4][6]. Sigma-Aldrich explicitly positions angular azaspiro[3.3]heptanes as an advancement over linear variants, noting that the incorporation of two heteroatoms increases the number of exit vectors for better population of three-dimensional chemical space . The kg-scale availability ensures that fragment hits can be advanced into growth and linking campaigns without supply interruption .

Quote Request

Request a Quote for tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.